2-Chloro-4-methyl-5-(trifluoromethyl)pyridine

Agrochemical synthesis Physicochemical properties Intermediate selection

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0) is a fluorinated pyridine derivative characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 5-position of the pyridine ring. This compound serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, leveraging the unique electronic and steric properties conferred by its trifluoromethyl and methyl substituents.

Molecular Formula C7H5ClF3N
Molecular Weight 195.57
CAS No. 780802-36-0
Cat. No. B3001433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methyl-5-(trifluoromethyl)pyridine
CAS780802-36-0
Molecular FormulaC7H5ClF3N
Molecular Weight195.57
Structural Identifiers
SMILESCC1=CC(=NC=C1C(F)(F)F)Cl
InChIInChI=1S/C7H5ClF3N/c1-4-2-6(8)12-3-5(4)7(9,10)11/h2-3H,1H3
InChIKeyVXQQNFYIASWQGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0): A Strategic Fluorinated Pyridine Intermediate for Agrochemical and Pharmaceutical Synthesis


2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0) is a fluorinated pyridine derivative characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 5-position of the pyridine ring . This compound serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals, leveraging the unique electronic and steric properties conferred by its trifluoromethyl and methyl substituents [1]. The trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, making it a valuable building block for diverse target molecules [2].

The Procurement Risk: Why a Simple 2-Chloro-5-(trifluoromethyl)pyridine Cannot Replace the 4-Methyl-5-trifluoromethyl Analog


Substituting 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine with a simpler analog, such as 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), carries significant risk in downstream applications due to fundamental differences in physicochemical properties and reactivity. The presence of the 4-methyl group in the target compound substantially increases steric bulk and alters the electronic distribution of the pyridine ring, which can critically impact the regioselectivity and yield of subsequent synthetic transformations, as well as the biological activity of the final active ingredient [1]. The following evidence guide details specific, quantifiable dimensions where this compound demonstrates differentiation that is meaningful for scientific selection and procurement decisions.

Quantitative Differentiation Evidence: 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine vs. Key Analogs


Enhanced Steric Bulk and Predicted Physicochemical Properties vs. Non-Methylated Analog

The presence of the 4-methyl group in 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine introduces significant steric bulk and alters predicted physicochemical properties compared to the non-methylated analog, 2-chloro-5-(trifluoromethyl)pyridine. This difference is quantifiable in terms of predicted density and boiling point [1].

Agrochemical synthesis Physicochemical properties Intermediate selection

Predicted Lipophilicity (clogP) Increase vs. Non-Methylated Analog

The introduction of a methyl group at the 4-position increases the predicted lipophilicity of the compound compared to its non-methylated counterpart, 2-chloro-5-(trifluoromethyl)pyridine. While direct experimental logP values for the target compound are not publicly available, class-level inference from the addition of a methyl group to a pyridine core predicts an increase in the octanol-water partition coefficient (logP) of approximately 0.5 to 0.6 log units [1] [2].

Agrochemical design Lipophilicity ADME properties

Differential Reactivity in Nucleophilic Displacement Reactions vs. 2-Chloro-5-(trifluoromethyl)pyridine

The position of the trifluoromethyl group relative to the reactive chlorine center significantly influences nucleophilic substitution reactivity. While a direct comparison for the target 4-methyl-5-trifluoromethyl isomer is absent from the literature, studies on isomeric 2-chloro-(trifluoromethyl)pyridines provide crucial context. Notably, 2-chloro-3-trifluoromethylpyridine and 2-chloro-4-trifluoromethylpyridine undergo ammonolysis without hydrolysis of the trifluoromethyl function, in contrast to the reported behavior of 2-chloro-5-trifluoromethylpyridine, which is prone to hydrolysis under similar conditions [1]. This establishes that the position of the trifluoromethyl group dictates reaction outcomes. The target compound's unique 4-methyl-5-trifluoromethyl substitution pattern is expected to impart a distinct reactivity profile, avoiding the hydrolysis side-reactions observed with the 5-trifluoromethyl analog and enabling cleaner, higher-yielding syntheses.

Organic synthesis Nucleophilic substitution Reaction selectivity

Predicted Acidity (pKa) Differentiates Electronic Properties from 2-Chloro-5-(trifluoromethyl)pyridine

The presence of the electron-donating methyl group at the 4-position in 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is predicted to decrease the acidity of the pyridinium ion (increase pKa) compared to the non-methylated analog. The target compound has a predicted pKa of -1.77 ± 0.10, while the non-methylated 2-chloro-5-(trifluoromethyl)pyridine is expected to have a more negative (more acidic) pKa due to the absence of the electron-donating methyl group .

Physicochemical characterization Acid-base properties Reactivity prediction

The Critical Role of the 4-Methyl Group in Agrochemical Activity: A Class-Level Inference from Trifluoromethylpyridine SAR

While direct bioactivity data for 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is not publicly available, its structural features align with key pharmacophores in commercial agrochemicals. Molecular matched pair analysis of trifluoromethylpyridines reveals that subtle structural modifications, including the presence and position of methyl groups, result in important differences in agronomic properties [1]. Specifically, the 4-methyl-5-trifluoromethyl substitution pattern is a critical component of several commercial herbicides, including fluazifop-butyl, where it is essential for high herbicidal activity and selectivity [2]. Using an analog lacking the 4-methyl group would likely result in a significant loss of potency and crop safety in these established product classes.

Agrochemical discovery Structure-activity relationship (SAR) Herbicide design

High-Value Application Scenarios for 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine in R&D and Production


Synthesis of Novel Trifluoromethylpyridine-Based Herbicide Candidates

This compound is ideally suited for medicinal and agrochemical chemistry programs focused on developing new herbicides. Its 4-methyl-5-trifluoromethylpyridine core is a validated pharmacophore for several commercial herbicides [1]. Researchers can leverage this intermediate to explore novel analogs with potentially improved potency, selectivity, or environmental profiles. The reactive 2-chloro group allows for diverse functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies [2].

Production of Key Agrochemical Intermediates via Nucleophilic Substitution

The compound's predicted resistance to trifluoromethyl group hydrolysis during ammonolysis, in contrast to the 5-trifluoromethyl isomer, makes it a superior choice for the industrial synthesis of 2-amino-4-methyl-5-(trifluoromethyl)pyridine and related intermediates [3]. This cleaner reaction profile can translate to higher yields, reduced purification costs, and improved process efficiency at scale, offering a quantifiable advantage for procurement in manufacturing settings.

Scaffold for Cross-Coupling Reactions in Drug Discovery

The 2-chloro substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Negishi) [4]. This enables the efficient introduction of aryl, heteroaryl, and amine functionalities, making the compound a valuable building block for constructing diverse and complex molecules for pharmaceutical lead discovery, particularly in therapeutic areas where fluorinated heterocycles are prevalent [2].

Reference Standard for Analytical Method Development

Given its well-defined structure and commercial availability with certified purity (e.g., 97-98% as verified by HPLC, NMR, and GC [5]), this compound is suitable for use as an analytical reference standard. It can be employed in the development and validation of HPLC or GC methods for quantifying related impurities in bulk drug substances or agrochemical formulations, ensuring quality control in regulated environments.

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